molecular formula C14H13ClN4O3 B11657749 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B11657749
M. Wt: 320.73 g/mol
InChI Key: MHKYAIWHNDLPMK-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    is a chemical compound with the following structural formula:

    N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: C15H14ClN5O3\text{C}_{15}\text{H}_{14}\text{ClN}_5\text{O}_3C15​H14​ClN5​O3​

    .
  • It belongs to the class of hydrazones, which are compounds containing a hydrazone functional group (R-NHN=NR’).
  • The compound’s name reflects its substituents: a chloro-nitrophenyl group, a methylidene moiety, and a pyrrole ring.
  • It has potential applications in various fields due to its unique structure and reactivity.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with cellular targets.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C14H13ClN4O3

    Molecular Weight

    320.73 g/mol

    IUPAC Name

    N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

    InChI

    InChI=1S/C14H13ClN4O3/c1-18-6-2-3-11(18)8-14(20)17-16-9-10-4-5-12(15)13(7-10)19(21)22/h2-7,9H,8H2,1H3,(H,17,20)/b16-9+

    InChI Key

    MHKYAIWHNDLPMK-CXUHLZMHSA-N

    Isomeric SMILES

    CN1C=CC=C1CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

    Canonical SMILES

    CN1C=CC=C1CC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

    solubility

    16.6 [ug/mL] (The mean of the results at pH 7.4)

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.